4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride
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Overview
Description
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonic acid+SOCl2→4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Thiols: Formed from the reaction with thiols.
Scientific Research Applications
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs.
Biological Studies: Employed in the modification of biomolecules to study their functions and interactions.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Lacks the 2-methylpropylsulfanyl group.
4-Chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom instead of the 2-methylpropylsulfanyl group.
4-Nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of the 2-methylpropylsulfanyl group.
Uniqueness
4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride is unique due to the presence of the 2-methylpropylsulfanyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions
Properties
CAS No. |
56056-52-1 |
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Molecular Formula |
C10H13ClO2S2 |
Molecular Weight |
264.8 g/mol |
IUPAC Name |
4-(2-methylpropylsulfanyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S2/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
OTRUIKJEYYZSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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